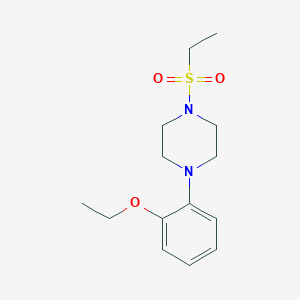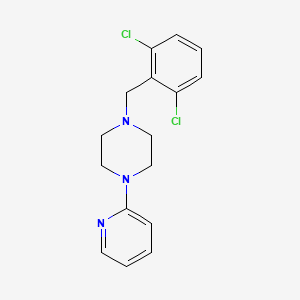
N-(2-methyl-5-nitrophenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-2-pyrazinecarboxamide, commonly known as MNPC, is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of MNPC is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. These enzymes play a critical role in cell division and growth, making MNPC a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MNPC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MNPC has been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNPC is its unique properties, which make it a promising candidate for scientific research. It has been extensively studied for its potential applications in various fields, including cancer research and neuroscience. However, there are also some limitations to using MNPC in lab experiments. For example, its synthesis method is complex and requires specialized equipment and expertise. In addition, MNPC is not readily available commercially, making it difficult to obtain.
Orientations Futures
There are several future directions for MNPC research. One area of research is focused on exploring its potential use in cancer therapy. MNPC has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer treatment. Another area of research is focused on its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. MNPC has been shown to have neuroprotective effects, protecting neurons from damage and death. Finally, researchers are also exploring the use of MNPC in drug discovery, as it has been shown to inhibit the activity of several enzymes, making it a promising candidate for developing new drugs.
Méthodes De Synthèse
MNPC can be synthesized by a variety of methods, including the reaction of 2-methyl-5-nitroaniline with pyrazine-2-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Applications De Recherche Scientifique
MNPC has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. MNPC has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-9(16(18)19)6-10(8)15-12(17)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCREBPFQDNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5843096.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)





![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)